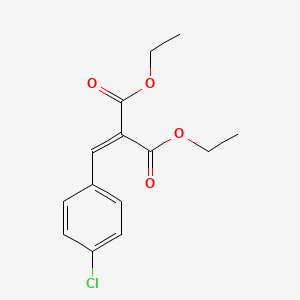

Diethyl 2-(4-chlorobenzylidene)malonate

概要

説明

Diethyl 2-(4-chlorobenzylidene)malonate is an organic compound with the molecular formula C14H15ClO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-chlorobenzylidene group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through the Knoevenagel condensation reaction.

準備方法

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-chlorobenzylidene)malonate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 4-chlorobenzaldehyde with diethyl malonate in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions in a solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of solid-phase synthesis techniques, such as ball milling, has also been explored to minimize the use of hazardous solvents and improve the efficiency of the reaction .

化学反応の分析

Cyclocondensation Reactions

Diethyl 2-(4-chlorobenzylidene)malonate undergoes cyclocondensation with dinucleophiles to form heterocyclic compounds.

Reaction with 2-Aminobenzonitrile

In the presence of SnCl₄ as a catalyst, this compound reacts with 2-aminobenzonitrile in dichloromethane (DCM) at room temperature to yield diethyl 2-(2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-ylidene)malonate (3ab ). Optimized conditions (50°C in DCE) improve yields to 65% .

| Reagent | Catalyst | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| 2-Aminobenzonitrile | SnCl₄ | DCM | RT → 50°C | Dihydroquinazolin-4(1H)-ylidene malonate | 52–65% |

Formation of 4-Hydroxyquinolones

At temperatures exceeding 250°C, reactions with phenols or anilines (e.g., diphenylamine) generate 4-hydroxyquinolones via ketene intermediates. For example, reacting with diphenylamine and phosphoryl chloride produces 4-hydroxy-1-phenyl-2-quinolone (11b ) .

Thermal Decomposition and Ketene Intermediate Formation

At elevated temperatures (>240°C), the compound undergoes thermal decomposition, liberating ethanol and forming chlorocarbonyl ketene intermediates (15 ). These reactive species participate in cyclocondensation without requiring additional catalysts .

| Temperature | Observation | Key Intermediate |

|---|---|---|

| 160°C | Initial exothermic reaction (malonamide formation) | – |

| 240–260°C | Ketene intermediate generation | Chlorocarbonyl ketene |

Acid Chloride-Mediated Reactions

Malonic acid derivatives of the compound react with phosphoryl chloride (POCl₃) to form malonyl dichlorides (14 ), which subsequently cyclize with dinucleophiles like diphenylamine to yield pyridones or pyrones .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| POCl₃ | Aprotic solvents, 80°C | Mesoionic oxazinium olate | Moderate |

Substituent Effects on Reactivity

The electron-withdrawing 4-chlorobenzylidene group enhances electrophilicity, facilitating nucleophilic attacks. Ortho-substituted analogs exhibit higher reactivity than para- or meta-substituted derivatives in cyclocondensation .

科学的研究の応用

Diethyl 2-(4-chlorobenzylidene)malonate has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of drugs and other bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of diethyl 2-(4-chlorobenzylidene)malonate involves its ability to participate in nucleophilic addition and substitution reactions. The presence of the electron-withdrawing chlorine atom in the benzylidene group enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis. The compound can form enolate ions, which act as nucleophiles in various reactions .

類似化合物との比較

Similar Compounds

Dimethyl 2-(4-chlorobenzylidene)malonate: Similar in structure but with methyl groups instead of ethyl groups.

Diethyl 2-(4-bromobenzylidene)malonate: Contains a bromine atom instead of chlorine.

Diethyl 2-(4-fluorobenzylidene)malonate: Contains a fluorine atom instead of chlorine.

Uniqueness

Diethyl 2-(4-chlorobenzylidene)malonate is unique due to its specific reactivity profile, influenced by the presence of the chlorine atom. This makes it particularly useful in reactions where electron-withdrawing groups are beneficial for the desired transformation .

生物活性

Diethyl 2-(4-chlorobenzylidene)malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 284.72 g/mol. The compound features a malonate backbone substituted with a 4-chlorobenzylidene group, which enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the classical condensation reaction of diethyl malonate with 4-chlorobenzaldehyde under acidic conditions. The reaction can be catalyzed by piperidine and glacial acetic acid, yielding the desired product in high purity and yield (approximately 77%) .

The biological activity of this compound is attributed to its ability to participate in nucleophilic addition and substitution reactions. The electron-withdrawing chlorine atom in the benzylidene group enhances the compound's reactivity, allowing it to form enolate ions that can act as nucleophiles in various biochemical reactions .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent. For instance, compounds synthesized from this malonate derivative have demonstrated significant inhibitory effects on pathogenic bacteria .

Anticancer Properties

This compound has also been studied for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against specific cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Cytotoxicity Against Cancer Cells : In another investigation, derivatives of this compound were tested for cytotoxic effects on human breast cancer cell lines (MCF-7). The study reported IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Summary of Research Findings

特性

IUPAC Name |

diethyl 2-[(4-chlorophenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRRBDRVDOIABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304459 | |

| Record name | Diethyl [(4-chlorophenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6827-40-3 | |

| Record name | 6827-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl [(4-chlorophenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。